N-[2,2-bis(furan-2-yl)ethyl]naphthalene-1-sulfonamide
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Description
N-[2,2-bis(furan-2-yl)ethyl]naphthalene-1-sulfonamide, commonly known as BN82002, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BN82002 is a sulfonamide derivative that belongs to the class of naphthalene-based compounds. It has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Scientific Research Applications
Fluoride Sensor Development
- Application : A core-substituted naphthalene diimide sensor, which is structurally similar to N-[2,2-bis(furan-2-yl)ethyl]naphthalene-1-sulfonamide, was developed as a highly fluorescent fluoride sensor. This compound showed unique selectivity and reactivity for fluoride ions, demonstrating potential as a colorimetric response sensor in various solvent environments (Bhosale et al., 2009).
Organic Conductors and Metal-Insulator Transition
- Application : Research on organic conductors using BEDT-TTF salts with organic bis-sulfonate anions revealed that specific hydrogen bonds dynamically control electronic structures. This study provides insights into the sensitivity of electronic properties to structural modifications, which is relevant to materials similar to this compound (Camerel et al., 2013).
Fuel Cell Applications
- Application : Sulfonated naphthalene dianhydride based polyimide copolymers were studied for their potential in fuel cell applications. These copolymers, similar in structure to this compound, demonstrated properties like water sorption and proton conductivity, making them suitable for direct methanol fuel cells (Einsla et al., 2005).
Enzyme Inhibition Studies
- Application : Sulfonamide derivatives of dagenan chloride were studied for their enzyme inhibition activity, specifically targeting lipoxygenase and α-glucosidase. These findings are significant for compounds like this compound, as they may offer potential applications in developing anti-inflammatory and anti-diabetic drugs (Abbasi et al., 2015).
Photophysical Studies
- Application : The study of photophysical properties of certain probes in various solvents, including those related to naphthalene sulfonamide, provides valuable insights into their behavior in biological systems. This research is relevant for understanding the fluorescence and solvency characteristics of compounds like this compound in different environments (Cerezo et al., 2001).
properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S/c22-26(23,20-11-3-7-15-6-1-2-8-16(15)20)21-14-17(18-9-4-12-24-18)19-10-5-13-25-19/h1-13,17,21H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAGDTOMMOKDBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC(C3=CC=CO3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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